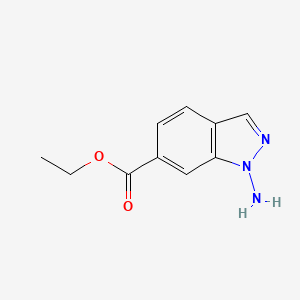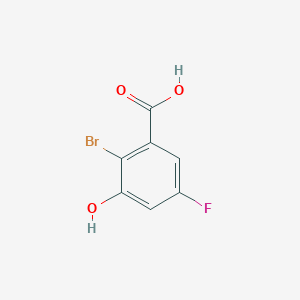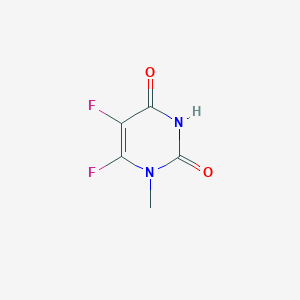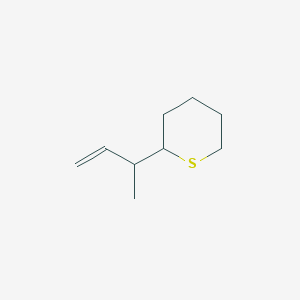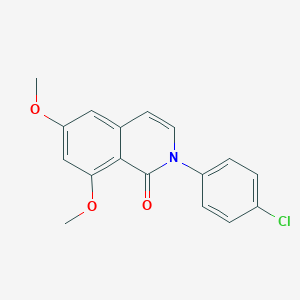![molecular formula C48H66Br2N2O4 B13093374 12-Pyridin-1-ium-1-yldodecyl 4-[4-(12-pyridin-1-ium-1-yldodecoxycarbonyl)phenyl]benzoate;dibromide](/img/structure/B13093374.png)
12-Pyridin-1-ium-1-yldodecyl 4-[4-(12-pyridin-1-ium-1-yldodecoxycarbonyl)phenyl]benzoate;dibromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12-Pyridin-1-ium-1-yldodecyl 4-[4-(12-pyridin-1-ium-1-yldodecoxycarbonyl)phenyl]benzoate;dibromide is a complex organic compound that belongs to the class of pyridinium salts These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 12-Pyridin-1-ium-1-yldodecyl 4-[4-(12-pyridin-1-ium-1-yldodecoxycarbonyl)phenyl]benzoate;dibromide typically involves multiple steps. One common approach is the quaternization of pyridine with a long-chain alkyl halide, followed by esterification with a suitable benzoic acid derivative. The reaction conditions often require the use of solvents such as acetonitrile or dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help maintain consistent quality and yield. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
12-Pyridin-1-ium-1-yldodecyl 4-[4-(12-pyridin-1-ium-1-yldodecoxycarbonyl)phenyl]benzoate;dibromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromide ions can be replaced by other nucleophiles like hydroxide or cyanide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Aqueous sodium hydroxide or potassium cyanide in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of hydroxyl or cyano derivatives.
Wissenschaftliche Forschungsanwendungen
12-Pyridin-1-ium-1-yldodecyl 4-[4-(12-pyridin-1-ium-1-yldodecoxycarbonyl)phenyl]benzoate;dibromide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 12-Pyridin-1-ium-1-yldodecyl 4-[4-(12-pyridin-1-ium-1-yldodecoxycarbonyl)phenyl]benzoate;dibromide involves its interaction with biological membranes and enzymes. The pyridinium ions can disrupt microbial cell membranes, leading to cell lysis and death. Additionally, the compound can inhibit enzyme activity by binding to active sites or altering the enzyme’s conformation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Benzyl-4-(dimethylamino)pyridin-1-ium bromide: Known for its catalytic activity in oxidation reactions.
1-Decyl-4-(dimethylamino)pyridin-1-ium bromide: Used in similar applications but with different alkyl chain lengths.
1-Dodecyl-4-(dimethylamino)pyridin-1-ium bromide: Another variant with a different functional group, affecting its reactivity and applications.
Uniqueness
12-Pyridin-1-ium-1-yldodecyl 4-[4-(12-pyridin-1-ium-1-yldodecoxycarbonyl)phenyl]benzoate;dibromide stands out due to its dual pyridinium ion structure and long alkyl chains, which enhance its amphiphilic properties and make it suitable for a wide range of applications in both aqueous and organic environments.
Eigenschaften
Molekularformel |
C48H66Br2N2O4 |
|---|---|
Molekulargewicht |
894.9 g/mol |
IUPAC-Name |
12-pyridin-1-ium-1-yldodecyl 4-[4-(12-pyridin-1-ium-1-yldodecoxycarbonyl)phenyl]benzoate;dibromide |
InChI |
InChI=1S/C48H66N2O4.2BrH/c51-47(53-41-25-15-11-7-3-1-5-9-13-19-35-49-37-21-17-22-38-49)45-31-27-43(28-32-45)44-29-33-46(34-30-44)48(52)54-42-26-16-12-8-4-2-6-10-14-20-36-50-39-23-18-24-40-50;;/h17-18,21-24,27-34,37-40H,1-16,19-20,25-26,35-36,41-42H2;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
XFDBRWNQFIJLNY-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=[N+](C=C1)CCCCCCCCCCCCOC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)OCCCCCCCCCCCC[N+]4=CC=CC=C4.[Br-].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-thia-3,11,12-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene-10,13-dione](/img/structure/B13093294.png)

![5-(methylsulfanyl)[1,2,4]triazolo[1,5-a][1,3,5]triazin-7(1H)-one](/img/structure/B13093298.png)

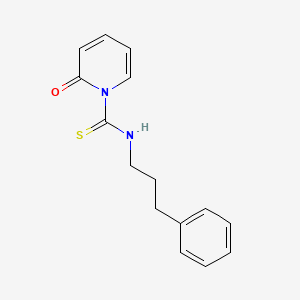

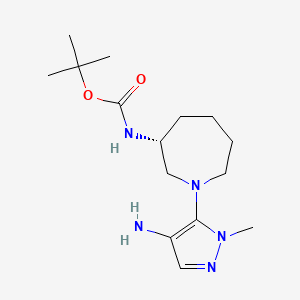
![2-[[4-(4-Chlorophenyl)-5-diethoxyphosphinothioyloxy-1,2,4-triazol-3-yl]sulfanyl]acetonitrile](/img/structure/B13093328.png)
